![molecular formula C11H12ClNO3 B1301574 Ethyl 2-[(2-chlorobenzoyl)amino]acetate CAS No. 66824-94-0](/img/structure/B1301574.png)

Ethyl 2-[(2-chlorobenzoyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

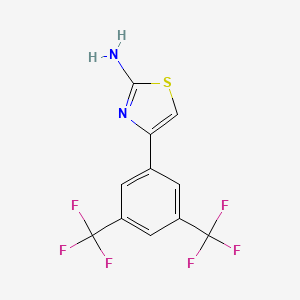

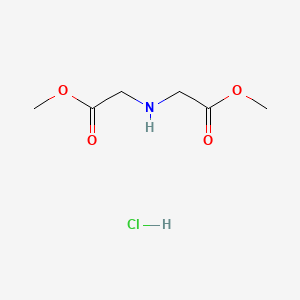

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 . It is used for proteomics research .

Synthesis Analysis

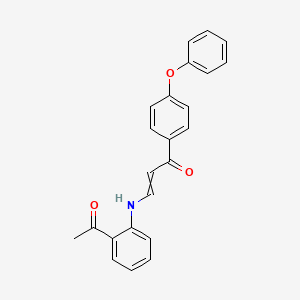

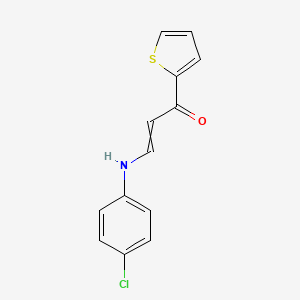

Ethyl 2-[(2-chlorobenzoyl)amino]acetate may be used to synthesize ketosplitomicin derivative and ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . It can also be involved in cerium ammonium nitrate-mediated oxidative coupling .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2-chlorobenzoyl)amino]acetate consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 2-[(2-chlorobenzoyl)amino]acetate has a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Proteomics Research

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization.

Synthesis of Ketosplitomicin Derivative

This compound may be used to synthesize ketosplitomicin derivative . Ketosplitomicins are a group of natural products that have shown promising biological activities, including antibacterial and anticancer properties.

Synthesis of Ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate

Ethyl 2-[(2-chlorobenzoyl)amino]acetate can also be used to synthesize ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . This compound could be a potential candidate for further pharmacological studies.

Cerium Ammonium Nitrate-Mediated Oxidative Coupling

This compound can be used as a reactant for cerium ammonium nitrate-mediated oxidative coupling . This reaction is used in organic synthesis to form carbon-carbon bonds.

Hydrosilylation Reactions

Ethyl 2-[(2-chlorobenzoyl)amino]acetate can be used in hydrosilylation reactions . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds.

Preparation of Diaryl-Substituted Pyrazoles

This compound can be used in the preparation of diaryl-substituted pyrazoles . These compounds are known to be potent CCR2 receptor antagonists. CCR2 receptors are involved in the immune response, and antagonists can be used to treat inflammatory diseases.

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[(2-chlorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFWTLCXVVBTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369587 |

Source

|

| Record name | Ethyl N-(2-chlorobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-chlorobenzoyl)amino]acetate | |

CAS RN |

66824-94-0 |

Source

|

| Record name | Ethyl N-(2-chlorobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)